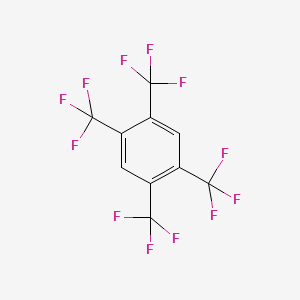

1,2,4,5-Tetrakis(trifluoromethyl)benzene

Description

Significance of Highly Fluorinated Aromatic Systems in Advanced Chemical Research

Highly fluorinated aromatic systems are of considerable interest in modern chemistry. The trifluoromethyl group is a powerful electron-withdrawing substituent, and its incorporation into an aromatic ring leads to a significant decrease in the electron density of the π-system. nih.gov This electron deficiency imparts a range of desirable properties, including high thermal stability, chemical inertness, and unique electronic characteristics. acs.org

The presence of multiple -CF3 groups enhances these effects, leading to compounds with exceptional properties. These perfluorinated aromatic scaffolds are explored for applications in materials science, where their thermal and chemical resistance is advantageous, and in medicinal chemistry, where the trifluoromethyl group can improve a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ainih.gov The study of these systems pushes the boundaries of our understanding of chemical bonding and reactivity in extreme electronic environments.

Overview of "1,2,4,5-Tetrakis(trifluoromethyl)benzene" within the Context of Perfluorinated Aromatic Scaffolds

Among the various poly(trifluoromethyl)aromatic compounds, this compound represents a symmetrically substituted isomer with a highly electron-deficient benzene (B151609) core. Its structure, featuring four potent electron-withdrawing groups, renders the aromatic ring susceptible to nucleophilic attack, a reactivity pattern that is the reverse of typical benzene chemistry. rsc.org

Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H2F12 |

| Molar Mass | 350.10 g/mol |

| Melting Point | 73 °C |

| Boiling Point | 134.3 °C (Predicted) |

| Density | 1.566 g/cm³ (Predicted) |

This data is compiled from publicly available chemical databases.

Due to the limited specific research available for this compound, a comprehensive discussion of its synthesis, detailed research findings, and specific applications remains challenging. The information presented here is based on the general understanding of poly(trifluoromethyl)aromatic compounds and the sparse data available for this specific molecule. Further experimental and theoretical studies are needed to fully elucidate the unique chemical landscape of this intriguing compound.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4,5-tetrakis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F12/c11-7(12,13)3-1-4(8(14,15)16)6(10(20,21)22)2-5(3)9(17,18)19/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZSSHONEMLEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453633 | |

| Record name | 1,2,4,5-tetrakis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-23-0 | |

| Record name | 1,2,4,5-Tetrakis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-tetrakis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,2,4,5 Tetrakis Trifluoromethyl Benzene and Its Derivatives

Direct Synthetic Routes to 1,2,4,5-Tetrakis(trifluoromethyl)benzene

The synthesis of poly(trifluoromethyl)benzenes is a challenging task due to the strong deactivating effect of the trifluoromethyl group on the aromatic ring, which hinders subsequent substitutions. While specific, high-yield synthetic pathways directly to this compound are not extensively detailed in readily available literature, general methodologies for the introduction of trifluoromethyl groups onto an aromatic core suggest plausible routes.

Multi-step fluorination of pre-functionalized benzene (B151609) rings represents a logical, albeit challenging, approach. Potential starting materials for such a synthesis would include molecules with substituents at the 1, 2, 4, and 5 positions that can be converted into trifluoromethyl groups.

Two common precursor functional groups for the synthesis of trifluoromethylarenes are carboxylic acids (-COOH) and methyl groups (-CH₃).

From Benzene-1,2,4,5-tetracarboxylic Acid (Pyromellitic Acid): A plausible route involves the conversion of the four carboxylic acid groups of pyromellitic acid into trifluoromethyl groups. This transformation can often be achieved using fluorinating agents like sulfur tetrafluoride (SF₄) or related reagents. The reaction typically requires harsh conditions (high temperature and pressure) and proceeds via a halide exchange mechanism.

From 1,2,4,5-Tetramethylbenzene (Durene): An alternative pathway could start with durene. The conversion of methyl groups to trifluoromethyl groups can be accomplished through radical halogenation to form tetrakis(trichloromethyl)benzene, followed by a reaction with a fluoride (B91410) source such as antimony trifluoride (Swarts reaction).

However, achieving complete and clean conversion to the desired tetrakis(trifluoromethyl) product via these multi-step pathways can be hampered by side reactions and the difficulty of forcing the reaction to completion at all four positions on the deactivated ring.

Copper-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of trifluoromethylarenes from aryl halides. These reactions typically involve an aryl iodide or bromide, a trifluoromethyl source (such as TMSCF₃, CF₃CO₂K, or Togni's reagent), and a copper catalyst.

An "exhaustive" strategy to synthesize this compound would presumably start from 1,2,4,5-tetraiodobenzene. The reaction would proceed via sequential copper-catalyzed cross-coupling reactions to introduce the four -CF₃ groups.

General Reaction Scheme: C₆H₂I₄ + 4 "[CF₃]" source --(Cu catalyst)--> C₆H₂(CF₃)₄ + 4 I⁻

Despite the utility of this method for simpler aryl trifluoromethylations, its application for the exhaustive synthesis of a tetrakis-substituted product is not well-documented. The progressive introduction of electron-withdrawing -CF₃ groups strongly deactivates the aromatic ring, making each subsequent trifluoromethylation step more difficult than the last. Steric hindrance from the increasingly crowded substitution pattern would also present a significant kinetic barrier.

Synthesis of Saturated Derivatives: Direct Aryl Hydrogenation to All-cis-1,2,4,5-Tetrakis(trifluoromethyl)cyclohexane

A significant transformation of this compound is its direct hydrogenation to form the saturated cyclohexane (B81311) derivative. This reaction converts the planar, aromatic ring into a three-dimensional cyclohexane ring, leading to a molecule with a unique stereochemical arrangement. researchgate.netnih.gov

The direct hydrogenation of this compound proceeds with a high degree of stereochemical control, yielding all-cis-1,2,4,5-tetrakis(trifluoromethyl)cyclohexane. researchgate.netnih.gov In this stereoisomer, all four trifluoromethyl groups are located on the same face of the cyclohexane ring, all occupying axial positions in the most stable chair conformation. This creates a "Janus face" molecule, so-named because it possesses two distinct faces: an electronegative face crowded with fluorine atoms and an electropositive face consisting of hydrogen atoms. researchgate.netnih.gov

The formation of the thermodynamically less-favored all-axial product is a notable outcome of the catalytic process, where the substrate coordinates to the catalyst surface on one of its planar faces, leading to the delivery of hydrogen atoms from that same side.

The success of the direct aryl hydrogenation depends critically on the choice of the catalytic system. Traditional hydrogenation catalysts are often ineffective for highly electron-deficient aromatic rings like poly(trifluoromethyl)benzenes.

Research has shown that a specific rhodium catalyst featuring a cyclic (amino)(alkyl)carbene (CAAC) ligand is effective for this transformation. researchgate.net The hydrogenation of this compound to its all-cis cyclohexane derivative was achieved with significant yield using this system. researchgate.net The reaction conditions and yield are summarized in the table below.

| Starting Material | Product | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | all-cis-1,2,4,5-Tetrakis(trifluoromethyl)cyclohexane | Rh(CAAC) complex (1 mol%) | H₂ (50 bar), Hexane, Silica (B1680970) gel (7 equiv), 25°C, 2 days | 60% | researchgate.net |

The presence of silica gel as an additive was found to be beneficial for the reaction. researchgate.net The high pressure of hydrogen gas and the specific activity of the Rh(CAAC) catalyst are essential to overcome the high energy barrier associated with the dearomatization of the electron-poor benzene ring.

Derivatization and Functionalization Reactions

Beyond the complete saturation of the aromatic ring, other functionalization reactions of this compound can be envisioned at two main sites: the C-H bonds of the aromatic ring and the C-F bonds of the trifluoromethyl groups.

Aromatic C-H Functionalization: The two remaining hydrogen atoms on the benzene ring are activated towards deprotonation due to the strong inductive effect of the four -CF₃ groups. It is plausible that these protons could be removed by a strong base (e.g., an organolithium reagent) to form an organometallic intermediate. This intermediate could then react with various electrophiles to introduce new substituents onto the ring. While this reactivity is documented for the isomeric 1,2,3,5-tetrakis(trifluoromethyl)benzene, specific examples starting with the 1,2,4,5-isomer are not prominent in the literature.

C-F Bond Functionalization: The trifluoromethyl group is generally considered to be highly stable. However, modern synthetic methods, often involving photoredox catalysis, have enabled the selective activation of a single C-F bond within a -CF₃ group. nih.gov This allows for defluoroalkylation or hydrodefluorination reactions, converting an Ar-CF₃ motif into Ar-CF₂R or Ar-CF₂H, respectively. nih.gov Although not specifically demonstrated on this compound, this technology represents a potential pathway for its derivatization, enabling the modification of the peripheral fluorine atoms.

The most significant and well-documented functionalization remains the direct hydrogenation, which provides access to the sterically crowded and electronically unique all-cis-1,2,4,5-tetrakis(trifluoromethyl)cyclohexane scaffold. researchgate.netnih.gov

C-H Bond Activation Studies in Fluorinated Aromatics and the Ortho-Fluorine Effect

The functionalization of C-H bonds in fluorinated aromatics is a pivotal strategy for the synthesis of complex organofluorine compounds. nih.govnih.gov The presence of fluorine atoms on an aromatic ring has a distinct influence on the reactivity of adjacent C-H bonds, a phenomenon often referred to as the "ortho-fluorine effect". nih.govresearchgate.net This effect generally leads to an enhanced reactivity of the C-H bonds positioned ortho to a fluorine substituent in transition metal-catalyzed reactions. nih.govnih.gov

Research has shown that both thermodynamic and kinetic factors contribute to this ortho-selectivity. researchgate.net The high electronegativity of fluorine can facilitate C-H activation and stabilize the resulting metal-carbon bond. nih.gov While specific C-H activation studies on this compound are not extensively documented, the principles of the ortho-fluorine effect suggest that the two remaining C-H bonds in this molecule would be susceptible to directed C-H functionalization.

The general mechanism for such transformations often involves the coordination of a transition metal catalyst to a directing group on the aromatic substrate, followed by the cleavage of a proximate C-H bond. rsc.org For polyfluorinated arenes, the inherent electronic properties of the fluorine substituents can themselves direct the C-H activation. nih.gov

Table 1: General Trends in Ortho-Fluorine Directed C-H Activation

| Catalyst System | Substrate Type | General Outcome | Reference |

| Palladium(II) | Fluoroarenes with directing groups | Ortho-arylation, -alkenylation, etc. | nih.gov |

| Iridium(I) | Polyfluoroarenes | Ortho-borylation | nih.gov |

| Rhodium(III) | Fluorinated benzamides | Ortho-amidation | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorinated Benzenes

The strong electron-withdrawing nature of the four trifluoromethyl groups in this compound renders the aromatic ring highly electron-deficient and, therefore, exceptionally susceptible to nucleophilic aromatic substitution (SNAr). core.ac.uklboro.ac.uknumberanalytics.com In general, SNAr reactions on polyfluoroarenes proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uklibretexts.orgyoutube.com

The rate and regioselectivity of SNAr reactions are governed by the nature of the nucleophile and the substitution pattern on the aromatic ring. nih.gov For poly(trifluoromethyl)benzenes, the positions for nucleophilic attack are highly activated. While there is a lack of specific studies on this compound, research on the related isomer, 1,2,3,5-tetrakis(trifluoromethyl)benzene, has shown that it reacts with organolithium compounds to yield de-aromatized products, highlighting the high reactivity of these systems towards strong nucleophiles. researchgate.net

It is anticipated that this compound would readily react with a variety of nucleophiles, such as amines, alkoxides, and thiolates, at one of the C-H positions, leading to substitution products. The high degree of activation may also facilitate the displacement of a trifluoromethyl group under certain conditions, although this is generally a less favorable leaving group than a halogen.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Highly Fluorinated Benzenes

| Substrate | Nucleophile | Product Type | Reference |

| Hexafluorobenzene | Sodium methoxide | Pentafluoroanisole | nih.gov |

| Pentafluoropyridine | Ammonia | 4-Aminotetrafluoropyridine | nih.gov |

| Octafluorotoluene | Phenothiazine | para-Substituted product | nih.gov |

Palladium-Catalyzed C–F Cross-Coupling and Fluorination Reactions of Related Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. tezu.ernet.in While the activation of C-F bonds is challenging due to their high bond strength, significant progress has been made in the palladium-catalyzed cross-coupling of fluoroarenes, particularly those activated by electron-withdrawing groups. core.ac.ukrsc.org The trifluoromethyl groups in this compound would be expected to facilitate the oxidative addition of palladium into a C-F bond, should a suitable catalytic system be employed. core.ac.uk

Methodologies for the palladium-catalyzed trifluoromethylation of aryl halides have also been developed, providing a route to introduce CF3 groups onto aromatic rings. nih.govnih.govmit.edumit.edu These reactions often employ a trifluoromethyl source, such as TMSCF3, in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edumit.edu While direct C-F cross-coupling on this compound has not been specifically reported, the existing literature on related systems suggests that such transformations are plausible.

Table 3: Examples of Palladium-Catalyzed Reactions on Fluorinated Aromatic Compounds

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| Suzuki-Miyaura Coupling | Pentafluoronitrobenzene | Arylboronic acid | Pd(PPh3)4 | Arylated tetrafluoronitrobenzene | core.ac.uk |

| Trifluoromethylation | Aryl chloride | TESCF3/KF | Pd(dba)2/tBuXPhos | Aryl trifluoromethyl | nih.govmit.edu |

| C-F Alkenylation | gem-Difluoroalkene | Alkene | Pd(dba)2/dppb | Monofluorinated 1,3-diene | rsc.org |

Dehydrofluorination Processes and Mechanistic Implications

Dehydrofluorination is a chemical reaction that involves the elimination of hydrogen fluoride (HF) from a molecule. This process is well-documented for fluoropolymers like polyvinylidene fluoride (PVDF), where it leads to the formation of carbon-carbon double bonds within the polymer chain. mdpi.comresearchgate.net The reaction is typically induced by basic conditions or thermal treatment. mdpi.com

For highly fluorinated aromatic compounds such as this compound, dehydrofluorination from a trifluoromethyl group is not a commonly observed reaction pathway under typical conditions. The C-F bonds in a trifluoromethyl group are exceptionally strong, and the absence of a hydrogen atom on the same carbon atom prevents a simple E2 or E1cb elimination mechanism that is common for the dehydrofluorination of alkyl fluorides.

However, under forcing conditions or with specific reagents, it is conceivable that a reaction cascade involving nucleophilic attack followed by HF elimination could occur, potentially leading to the formation of difluoromethylene (-CF2-) or monofluoromethylene (-CHF-) functionalities. Mechanistic studies on such processes for poly(trifluoromethyl)benzenes are scarce in the literature.

Radical Fluoroalkylation and Tetrafluoroisopropylation Enabled by Photocatalysis for Derivatives

Visible-light photocatalysis has emerged as a powerful tool for the generation of radical species under mild conditions, enabling a wide range of chemical transformations. researchgate.net Radical fluoroalkylation of aromatic compounds, including those bearing trifluoromethyl groups, has been successfully achieved using this technology. nih.gov These reactions typically involve the generation of a fluoroalkyl radical from a suitable precursor, which then adds to the aromatic ring. researchgate.net

The introduction of more complex fluoroalkyl groups, such as the tetrafluoroisopropyl group, via photocatalysis is also an area of active research. These reactions provide access to novel fluorinated molecules with potentially unique properties.

Table 4: General Approaches to Photocatalytic Radical Fluoroalkylation of Aromatics

| Fluoroalkyl Source | Photocatalyst | Aromatic Substrate | General Product | Reference |

| CF3I | [Ru(bpy)3]2+ | Arenes, Heteroarenes | Trifluoromethylated arenes | acs.org |

| Langlois Reagent (CF3SO2Na) | Eosin Y | Heteroarenes | Trifluoromethylated heteroarenes | acs.org |

| Perfluoroalkyl Iodides | Ir(ppy)3 | Alkenes | Perfluoroalkylated alkanes | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2,4,5 Tetrakis Trifluoromethyl Benzene and Its Analogues

Crystallographic Analysis of 1,2,4,5-Tetrakis(trifluoromethyl)benzene and its Derivatives

Crystallographic studies offer definitive proof of molecular structure in the solid state, revealing precise bond lengths, angles, and intermolecular interactions. While data on the parent aromatic this compound is limited, significant research has been conducted on its hydrogenated derivatives.

Detailed single-crystal X-ray diffraction analysis has been successfully performed on derivatives of this compound, most notably its hydrogenation product, all-cis-1,2,4,5-tetrakis(trifluoromethyl)cyclohexane. nih.govresearchgate.net The synthesis of this cyclohexane (B81311) derivative is achieved through the direct hydrogenation of the parent benzene (B151609) precursor. nih.gov

The solid-state structure of the all-cis cyclohexane analogue was confirmed to adopt a chair conformation. This arrangement dictates that the four trifluoromethyl (CF₃) groups are positioned on the same face of the ring, with two occupying 1,3-diaxial positions and the other two in 1,3-diequatorial positions. nih.gov The significant steric and electrostatic repulsion between the two bulky CF₃ groups in the 1,3-diaxial orientation leads to notable distortion from an ideal chair geometry. nih.gov

The steric crowding induced by multiple axial trifluoromethyl groups forces the cyclohexane ring to deviate from its ideal geometry, resulting in a "flattened" or "splayed" chair conformation. nih.govresearchgate.net This feature is particularly evident in the X-ray structure of the highly substituted analogue, all-cis-1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane, which also displays a flattened chair structure. nih.govresearchgate.net

In the case of all-cis-1,2,4,5-tetrakis(trifluoromethyl)cyclohexane, the repulsion between the two 1,3-diaxial CF₃ groups is quantitatively observed in the 1,3-diaxial splay angle (CF₃ ax-C···C-CF₃ ax), which deviates significantly from the ideal parallel alignment. nih.gov This distortion is a direct consequence of minimizing the unfavorable steric and dipolar interactions between the large, electronegative trifluoromethyl groups forced into close proximity on one face of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For fluorinated compounds, ¹H, ¹³C, and especially ¹⁹F NMR provide complementary information.

For the parent aromatic compound, this compound, the high degree of symmetry simplifies its expected NMR spectra.

¹H NMR: Due to the molecule's symmetry, the two aromatic protons at the 3- and 6-positions are chemically equivalent. This would result in a single sharp signal (a singlet) in the ¹H NMR spectrum.

¹³C NMR: The spectrum is expected to show three distinct carbon signals: one for the two equivalent protonated aromatic carbons, one for the four equivalent carbons directly attached to the CF₃ groups, and one for the four equivalent carbons of the CF₃ groups themselves. The carbons attached to and within the trifluoromethyl groups would appear as quartets due to coupling with the three fluorine atoms (¹JCF and ²JCF, respectively).

¹⁹F NMR is particularly sensitive to the local electronic environment, making it an excellent probe for studying fluorinated molecules. nih.gov For this compound, the four CF₃ groups are chemically equivalent, which should give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift for trifluoromethyl groups attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to CFCl₃. rsc.orgrsc.org This provides a clear diagnostic signal for the presence of the Ar-CF₃ moiety.

While the aromatic parent compound is rigid, its saturated cyclohexane analogues are conformationally mobile. Variable temperature (VT) NMR is the definitive technique for studying these dynamic processes, such as ring inversion.

A VT ¹⁹F{¹H}-NMR study of all-cis-1,2,4,5-tetrakis(trifluoromethyl)cyclohexane revealed a dynamic equilibrium. nih.gov As the temperature is changed, the ¹⁹F NMR signals undergo coalescence, which is characteristic of a molecule interconverting between two or more conformations at a rate comparable to the NMR timescale. nih.gov DFT computations suggest that the chair and twist-boat conformers are close in energy, and their interconversion is responsible for the observed dynamic behavior. nih.gov

For the related, more sterically crowded all-cis-1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane, the barrier to ring inversion (ΔG‡) has been calculated to be 27 kcal mol⁻¹, which is exceptionally high for a cyclohexane system and highlights the immense steric hindrance imposed by the multiple axial CF₃ groups. nih.govresearchgate.net

³¹P NMR Spectroscopy for Phosphine-Derived Analogues

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for characterizing phosphine-derived analogues of this compound. In these analogues, one or more of the trifluoromethyl groups are replaced by or further functionalized with phosphorus-containing moieties, such as diphenylphosphino (-PPh₂) groups. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus.

For phosphine (B1218219) ligands attached to a perfluorinated aryl ring, the strong electron-withdrawing nature of the trifluoromethyl groups leads to a significant downfield shift in the ³¹P NMR spectrum compared to their non-fluorinated counterparts. This deshielding effect is a direct consequence of the reduced electron density around the phosphorus atom. The chemical shifts for such compounds typically fall in a characteristic range, which can be predicted and corroborated using computational models.

The coupling between the phosphorus nucleus and adjacent fluorine nuclei (¹⁹F) provides further structural insight, manifesting as complex splitting patterns in the ³¹P NMR spectrum. The magnitude of the phosphorus-fluorine coupling constants (J-coupling) is dependent on the number of bonds separating the two nuclei and their spatial orientation.

Table 1: Representative ³¹P NMR Chemical Shift Data for Phosphine Analogues

| Compound/Analogue Type | Typical ³¹P Chemical Shift (δ, ppm) | Key Observations |

| Triarylphosphines with trifluoromethyl groups | -5 to +10 | Downfield shift compared to triphenylphosphine (B44618) (approx. -5 ppm) due to electron-withdrawing CF₃ groups. |

| Phosphine oxides with trifluoromethyl groups | +25 to +40 | Significant downfield shift upon oxidation of phosphorus. |

Note: The exact chemical shifts are dependent on the solvent, concentration, and the specific substitution pattern of the analogue.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within this compound and its analogues. These methods are complementary and offer a comprehensive understanding of the chemical bonds and structural motifs present.

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly adept at identifying the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound is dominated by intense absorption bands associated with the C-F bonds of the trifluoromethyl groups. These symmetric and asymmetric stretching vibrations typically appear in the region of 1100-1350 cm⁻¹.

The aromatic C-C stretching vibrations of the benzene ring are also observable, though their intensities can be influenced by the substitution pattern. The C-H stretching vibrations, if present in analogues, would be found in the 3000-3100 cm⁻¹ region. The absence of these bands in the fully substituted parent compound is a key diagnostic feature.

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and the carbon skeleton. The benzene ring breathing mode, a symmetric vibration, typically gives rise to a strong and sharp signal in the Raman spectrum. For substituted benzenes, the frequency of this mode is sensitive to the mass and electronic effects of the substituents. In this compound, this mode is expected in the region of 1000-1100 cm⁻¹.

The C-CF₃ stretching and deformation modes are also active in the Raman spectrum. Due to the high symmetry of the molecule, certain vibrational modes may be exclusively Raman active and IR inactive, or vice versa, providing valuable information for a complete vibrational assignment.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-F Asymmetric Stretch | ~1280 (very strong) | ~1280 (weak) |

| C-F Symmetric Stretch | ~1170 (strong) | ~1170 (medium) |

| Aromatic C-C Stretch | ~1600 (medium) | ~1600 (strong) |

| Ring Breathing Mode | Inactive/Very Weak | ~1050 (strong) |

| C-CF₃ Stretch | ~750 (medium) | ~750 (medium) |

Note: These are predicted values based on computational studies and data from analogous compounds. Experimental values may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its exact mass. The fragmentation pattern is anticipated to be dominated by the sequential loss of trifluoromethyl radicals (•CF₃) and neutral difluorocarbene (:CF₂) molecules. The stability of the resulting fragment ions will dictate the relative intensities of the observed peaks.

Key fragmentation pathways can be hypothesized as follows:

Loss of a trifluoromethyl radical: M⁺˙ → [M - CF₃]⁺ + •CF₃

Loss of difluorocarbene: [M - CF₃]⁺ → [M - CF₃ - CF₂]⁺ + :CF₂

Rearrangement and loss of fluorine: Fragmentation can also involve rearrangements, leading to the loss of a fluorine atom or HF.

The high-resolution mass spectrometry (HRMS) technique allows for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the identity of the compound with high confidence.

Electronic Spectroscopy (UV-Vis and Electroluminescence)

Electronic spectroscopy, including UV-Vis absorption and electroluminescence, provides insights into the electronic transitions within the molecule.

The UV-Vis absorption spectrum of this compound is expected to be similar to that of other substituted benzenes, exhibiting characteristic π → π* transitions. The presence of the electron-withdrawing trifluoromethyl groups can cause a slight blue shift (hypsochromic shift) of the absorption bands compared to benzene. For instance, a related compound, 1,4-bis(trifluoromethyl)benzene, exhibits an excitation peak at 262 nm. aatbio.com

Derivatives of this compound can be designed to exhibit electroluminescence, where the material emits light in response to an electric current. The emission properties, such as the color and efficiency, are highly dependent on the molecular structure and the nature of any additional functional groups. For example, compounds incorporating trifluoromethylated benzene cores have been investigated as emitters in organic light-emitting diodes (OLEDs), with some showing promising efficiencies. rsc.orgresearchgate.net

Table 3: Representative Electronic Spectroscopy Data for Trifluoromethylated Benzenes

| Spectroscopic Technique | Compound/Analogue | Wavelength (nm) |

| UV-Vis Absorption | 1,4-Bis(trifluoromethyl)benzene | 262 (Excitation) |

| Electroluminescence | Donor-acceptor molecule with a trifluoromethylbenzene core | 480-550 (Emission) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox-Active Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is diamagnetic and EPR-silent, its redox-active derivatives, such as radical anions or radical cations, can be readily studied by this method.

The radical anion of this compound can be generated chemically or electrochemically. The EPR spectrum of this radical anion would provide information about the distribution of the unpaired electron spin density across the molecule. The g-factor, a characteristic property of the radical, would be close to that of a free electron (approximately 2.0023) but with slight deviations due to spin-orbit coupling.

Hyperfine coupling of the unpaired electron with the magnetic nuclei (¹⁹F and ¹³C) would lead to a complex splitting pattern in the EPR spectrum. The magnitude of the hyperfine coupling constants is proportional to the spin density at the respective nucleus. Analysis of this hyperfine structure allows for the mapping of the singly occupied molecular orbital (SOMO). For fluorinated benzene radical cations, anisotropic EPR spectra are often observed, providing information on the orientation-dependent magnetic interactions.

Computational Chemistry and Theoretical Investigations of 1,2,4,5 Tetrakis Trifluoromethyl Benzene

Density Functional Theory (DFT) Calculations on Molecular Structure and Energetics

Density Functional Theory (DFT) has emerged as a important method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the fundamental aspects of 1,2,4,5-tetrakis(trifluoromethyl)benzene's molecular structure and energy landscape.

The steric bulk and electrostatic interactions of the four trifluoromethyl (-CF₃) groups significantly influence the conformational preferences of this compound. The rotation of these groups around the C-C bonds connecting them to the benzene (B151609) ring gives rise to various conformers with distinct energy levels.

Table 1: Hypothetical Conformational Analysis Data from DFT Calculations

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| A (Staggered) | 0.00 | - |

| B (Eclipsed) | Value | Value |

| C (Intermediate) | Value | Value |

Note: This table is illustrative. Specific computational data for this compound is required for actual values.

The presence of four -CF₃ groups is expected to significantly lower the energy of both the HOMO and LUMO compared to benzene, making the molecule less susceptible to electrophilic attack. researchgate.net The distribution of electron density and the shapes of the molecular orbitals can also be visualized, offering insights into bonding and potential reaction sites.

Table 2: Calculated Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: This table is illustrative. Specific computational data for this compound is required for actual values.

DFT calculations are a reliable tool for simulating the vibrational spectra (infrared and Raman) of molecules. askfilo.comirphouse.com By calculating the harmonic frequencies, one can predict the positions and intensities of the vibrational modes. These theoretical spectra are invaluable for interpreting experimental data and assigning specific peaks to the corresponding molecular motions. For this compound, the simulated spectra would be characterized by strong absorptions corresponding to C-F stretching and bending modes, in addition to the characteristic vibrations of the benzene ring. semanticscholar.org

Mechanistic Studies through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction pathways, locate transition states, and calculate activation energies. This approach provides a molecular-level understanding of reaction kinetics and selectivity. For instance, computational studies could elucidate the mechanism of nucleophilic aromatic substitution on this electron-deficient ring, a reaction that is expected to be more facile than on benzene itself.

Theoretical Studies on Two-Photon Absorption Properties of Related Compounds

Two-photon absorption (2PA) is a nonlinear optical phenomenon with applications in areas such as 3D microfabrication and biological imaging. Theoretical studies on related poly-substituted benzene derivatives can offer insights into the potential 2PA properties of this compound. The introduction of electron-withdrawing groups can influence the 2PA cross-section. While specific theoretical data for this molecule is lacking, computational methods could be used to calculate its 2PA spectrum and identify the electronic transitions responsible for this property.

Electrostatic Potential Analysis and Charge Distribution Studies

The electrostatic potential (ESP) is a key property for understanding and predicting intermolecular interactions and chemical reactivity. For this compound, the highly electronegative fluorine atoms create a significantly non-uniform charge distribution. An ESP map would likely reveal regions of negative potential around the fluorine atoms and a region of positive potential on the benzene ring, albeit depleted of electron density. This charge distribution makes the aromatic ring susceptible to nucleophilic attack. Detailed analysis of the ESP can quantify the electrophilic and nucleophilic sites of the molecule. askfilo.com

Advanced Applications and Functional Materials Derived from 1,2,4,5 Tetrakis Trifluoromethyl Benzene

Supramolecular Chemistry and Molecular Recognition Phenomena

The electron-deficient aromatic core and the peripheral fluorine atoms of 1,2,4,5-tetrakis(trifluoromethyl)benzene derivatives are key features that drive their participation in supramolecular chemistry. These derivatives are adept at forming ordered structures through non-covalent interactions, enabling their use in host-guest systems, self-assembly, and the construction of complex molecular architectures.

Host-Guest Interactions Involving this compound Derivatives

Derivatives of this compound serve as versatile scaffolds for constructing host molecules capable of encapsulating specific guest molecules. The rigid, pre-organized nature of the central benzene (B151609) ring allows for the precise positioning of binding groups, creating well-defined cavities for molecular recognition.

One notable example is 1,2,4,5-tetrakis(phenylsulfonyl)benzene , which functions as a novel quadrupedal host. This molecule forms crystalline host-guest complexes with polar guest molecules such as sulfolane (B150427) and cycloheptanone. mdpi.com X-ray crystallography reveals that the host molecule adopts a conformation with approximate D2 symmetry, creating specific voids where guest molecules are held in a well-ordered fashion. mdpi.com This precise ordering is particularly significant for flexible guests like cycloheptanone, whose conformation becomes unambiguously defined within the host's crystalline lattice. mdpi.com

Another important derivative, 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) , acts as a multidentate ligand capable of coordinating with multiple metal centers. This property is exploited to create complex heterotrimetallic assemblies. In these systems, metallodithiolene complexes bind to the phosphine (B1218219) groups of the tpbz bridge, which in turn chelates a central transition metal ion (e.g., Pt²⁺, Cu⁺, Au⁺). nih.gov These structures function as sophisticated host-guest systems where the tpbz scaffold precisely controls the distance and orientation of the redox-active metallodithiolene end groups, with separations reaching up to 24.0 Å. nih.gov

Table 1: Examples of Host-Guest Systems Based on this compound Derivatives

| Host Molecule Derivative | Guest Molecule(s) | Key Interactions | Application Area |

| 1,2,4,5-Tetrakis(phenylsulfonyl)benzene | Sulfolane, Cycloheptanone | Dipole-dipole, van der Waals | Crystalline inclusion compounds, molecular recognition mdpi.com |

| 1,2,4,5-Tetrakis(diphenylphosphino)benzene (tpbz) | Transition metal ions (Pt²⁺, Cu⁺, Au⁺, Re⁺) | Coordinate bonds (P-Metal) | Molecular electronics, quantum computing nih.gov |

Self-Assembly Processes of Aromatic Scaffolds

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Aromatic scaffolds containing multiple trifluoromethyl groups are particularly interesting in this context due to their unique electronic and steric properties. The electron-deficient nature of the this compound core can promote π-π stacking interactions with electron-rich aromatic systems. Furthermore, the abundance of fluorine atoms can lead to specific intermolecular contacts, such as C–H···F or F···F interactions, which can direct the formation of highly ordered supramolecular architectures.

While direct studies on the self-assembly of the parent this compound are not extensively detailed, related systems highlight the principles involved. For instance, the bulky and inert tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion has been shown to be an effective building block for creating supramolecular insulating networks. mdpi.comnih.gov These anions form nanochannels that guide the self-assembly of planar organic donor molecules into π-stacked, one-dimensional molecular wires. mdpi.comnih.gov This demonstrates how highly fluorinated, rigid aromatic structures can act as templates to control the self-assembly of other molecules. The resulting mixed-valence arrays exhibit significant electron/hole delocalization between the stacked species, a key feature for conductive organic materials. mdpi.comnih.gov

Role in the Synthesis of Calixarene-Based Ionophores

Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes, known for their ability to act as ionophores by selectively binding ions within their molecular cavity. beilstein-journals.org The synthesis and functionalization of calixarenes allow for the tuning of their size, shape, and binding properties. beilstein-journals.org Modifications are typically made at the "upper rim" (the para-positions of the phenol (B47542) units) or the "lower rim" (the phenolic hydroxyl groups) to attach specific functional groups that enhance ion recognition. nih.govbeilstein-journals.org

There is no direct evidence in the reviewed literature of this compound being used as a primary building block in the ring-forming synthesis of calixarenes. However, the principles of supramolecular chemistry suggest a potential role for such highly fluorinated aromatic units as components for modifying pre-formed calixarene (B151959) scaffolds. Attaching an electron-deficient moiety like the tetrakis(trifluoromethyl)phenyl group to a calixarene could significantly alter the electronic nature of its cavity. This modification could enhance interactions with specific guests, particularly in the formation of anion-π complexes, thereby creating highly selective ionophores or sensors.

Materials Science Applications

The inherent stability and unique electronic characteristics of the this compound core make it an attractive component for high-performance materials. Its incorporation into polymers can enhance thermal stability and solubility, while its derivatives are being explored for cutting-edge applications in molecular electronics.

Precursors for Poly(arylene ether sulfone)s and other Polymers

Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The introduction of trifluoromethyl (CF₃) groups into the polymer backbone can further enhance these properties. Specifically, CF₃ groups can increase the polymer's glass transition temperature (Tg), improve its solubility in organic solvents, and enhance its oxidative stability.

Derivatives of this compound are valuable as monomers for synthesizing novel fluorinated polymers. For example, a series of sulfonated poly(arylene ether)s containing a tetra-trifluoromethyl-substituted multi-phenyl backbone have been synthesized via polycondensation. These polymers, designed for use as proton exchange membranes in fuel cells, exhibit excellent properties. The rigid, fluorinated backbone contributes to good tensile strength and high thermal stability, while the sulfonic acid groups provide proton conductivity. Membranes made from these polymers show proton conductivities comparable to or higher than the industry-standard Nafion 211, along with superior dimensional and oxidative stability.

Table 2: Properties of a Sulfonated Poly(arylene ether) Containing a Tetra-Trifluoromethyl Moiety (SFC2-2.53)

| Property | Value | Significance |

| Ion Exchange Capacity | 2.53 mmol g⁻¹ | High capacity for proton transport |

| Proton Conductivity (80 °C, 95% RH) | 0.24 S cm⁻¹ | Exceeds performance of standard materials like Nafion 211 |

| Young's Modulus | 0.65 to 0.88 GPa | Indicates good mechanical strength and rigidity |

| Max Power Density (Fuel Cell) | 1.41 W cm⁻² | Demonstrates high performance in fuel cell applications |

Application in Molecular Electronics and Organic Light-Emitting Diodes (OLEDs) as Charge Transport Layers

The strong electron-withdrawing nature of the four CF₃ groups imparts a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level to the this compound core. This property makes it and its derivatives promising candidates for use as electron-transporting materials in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). In an OLED, the electron transport layer (ETL) facilitates the efficient injection and movement of electrons from the cathode to the emissive layer, where they recombine with holes to produce light. Materials with low LUMO levels are essential for efficient electron injection and transport, and fluorination is a common strategy to achieve this.

Beyond OLEDs, derivatives of this compound are being used to construct complex molecular assemblies for quantum information science. Research has shown that 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) can be used to create heterotrimetallic arrays that function as constructs for controlling the separation and spatial orientation of redox-active groups. nih.gov These systems are being explored as potential molecular scaffolds for quantum bits (qubits). The tpbz ligand allows for the precise placement of electron spins, and the ability to control their separation (at distances around 23 Å) is crucial for managing the coupling between them—a fundamental requirement for building quantum computing and memory devices. nih.gov

Building Blocks for Metal-Organic Frameworks (MOFs) using Carboxylated Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judicious selection of the organic linker. Tetracarboxylate ligands are often employed in the synthesis of MOFs due to their ability to form highly connected and stable three-dimensional networks.

While the direct use of a carboxylated derivative of this compound as a linker in MOF synthesis is not yet extensively documented, the synthesis of MOFs from the non-fluorinated analogue, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H₄TCPB), has been reported. rsc.orgnih.govmdpi.comnih.govrsc.orgresearchgate.net These studies demonstrate the viability of this molecular geometry for the construction of robust frameworks with interesting properties, such as luminescence. For instance, two new MOFs based on H₄TCPB, denoted as M-CAU-24 (M = Zr, Ce), were synthesized under mild conditions. rsc.org The resulting frameworks exhibit a novel connectivity for Zr-MOFs with tetracarboxylate linkers and show ligand-based luminescence. rsc.org

The introduction of trifluoromethyl groups onto the H₄TCPB core is anticipated to significantly modify the properties of the resulting MOFs. The electron-withdrawing nature of the CF₃ groups would alter the electronic properties of the linker, potentially influencing the catalytic activity and sensing capabilities of the MOF. Furthermore, the presence of fluorine atoms can enhance the hydrophobicity of the framework, which could be advantageous for applications such as the separation of hydrocarbons from water. The synthesis of MOFs using fluorinated tricarboxylate linkers, such as 2-fluoro-1,3,5-benzene-tricarboxylic acid, has been shown to yield materials with distinct properties compared to their non-fluorinated counterparts. researchgate.net

Table 1: Examples of MOFs constructed from 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H₄TCPB)

| MOF Designation | Metal Ion | Key Feature | Reference |

| M-CAU-24 | Zr, Ce | Novel scu topology, UV/blue luminescence | rsc.org |

| Th-MOFs | Th | Mononuclear and binuclear clusters, blue luminescence | nih.govnih.govrsc.orgresearchgate.net |

Development of High-Energy Materials using Diazidomethyl Derivatives

High-energy materials are substances that store a large amount of chemical energy that can be released rapidly. The energy content is often correlated with a high nitrogen content and a positive heat of formation. Azide (B81097) (N₃) groups are a common feature in energetic materials due to their high nitrogen content and endothermic nature.

The diazidomethyl group, -CH(N₃)₂, is a particularly effective energetic functional group. The synthesis and characterization of 1,2,4,5-tetrakis(diazidomethyl)benzene (B14319713) have demonstrated its potential as a high-energy material. researchgate.netresearchgate.netresearchgate.netnih.gov This compound, containing eight geminal azide groups, is of interest for its energetic properties and as a precursor for nitrogen-rich carbon materials. researchgate.netresearchgate.netresearchgate.netnih.gov

Table 2: Properties of Related Energetic Compounds

| Compound | Key Energetic Feature | Reference |

| 1,2,4,5-Tetrakis(diazidomethyl)benzene | High nitrogen content from eight azide groups | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Trifluoromethyl-containing energetic materials | High density and thermal stability | researchgate.net |

Coordination Chemistry and Ligand Design

The this compound scaffold can be functionalized with various donor groups to create multidentate ligands for the construction of complex coordination compounds. The electronic and steric properties of these ligands can be fine-tuned by the nature of the donor atoms and the presence of the trifluoromethyl groups on the benzene ring.

Utilization of Phosphine-Substituted Benzene Derivatives (e.g., 1,2,4,5-Tetrakis(diphenylphosphino)benzene) as Multidentate Ligands

Phosphines are widely used as ligands in coordination chemistry due to their strong σ-donating and tunable π-accepting properties. Multidentate phosphine ligands are particularly valuable for their ability to form stable chelate complexes and to act as bridging ligands between multiple metal centers. 1,2,4,5-Tetrakis(diphenylphosphino)benzene (tppb) is a well-studied tetraphosphine ligand that can coordinate to one, two, or even three metal centers. The coordination chemistry of tppb (B1682446) has been extensively explored, leading to a variety of mono-, bi-, and trimetallic complexes. researchgate.netrsc.orgbeilstein-journals.orgnih.gov

While the synthesis and coordination chemistry of a phosphine-substituted derivative of this compound have not been explicitly reported, the study of other fluorinated phosphine ligands provides insight into their expected properties. researchgate.netresearchgate.netnih.gov The strong electron-withdrawing effect of the trifluoromethyl groups on the benzene ring would decrease the basicity of the phosphorus donor atoms. This would, in turn, affect the strength of the metal-phosphorus bond and the electronic properties of the resulting metal complexes.

Formation of Mono- and Bi-metallic Complexes

The versatile coordination behavior of tetraphosphine ligands like tppb allows for the stepwise formation of multinuclear complexes. "Open-ended" mono-metallic complexes can be synthesized where only one of the bidentate phosphine sites is coordinated to a metal center. These mono-metallic species can then serve as building blocks for the synthesis of bimetallic and trimetallic complexes by coordination of a second metal to the remaining free phosphine groups. researchgate.netrsc.orgbeilstein-journals.orgnih.gov

A phosphine-substituted derivative of this compound would be expected to exhibit similar coordination behavior, allowing for the controlled assembly of mono- and bimetallic architectures. The electronic communication between the metal centers in such complexes would be mediated by the fluorinated benzene bridge, and the trifluoromethyl groups would likely influence the redox properties of the resulting multinuclear species.

Chelation Properties of Guanidino-Functionalized Aromatic Analogues

Guanidines are strongly basic and excellent donor ligands. Guanidino-functionalized aromatic compounds have been developed as redox-active ligands and have been shown to form stable complexes with a variety of transition metals. researchgate.netgoettingen-research-online.dedocumentsdelivered.comresearchgate.netnih.govnih.gov The chelation of metal ions by 1,2,4,5-tetrakis(tetramethylguanidino)benzene has been demonstrated, leading to the formation of binuclear complexes. researchgate.netnsf.gov

A guanidino-functionalized analogue of this compound would be a fascinating ligand system. The strong electron-donating guanidino groups would counteract the electron-withdrawing effect of the trifluoromethyl groups, leading to a ligand with unique electronic properties. The chelation of metal ions by such a ligand would result in complexes where the metal center is in a highly electron-rich environment, which could lead to unusual reactivity and catalytic properties.

Design of Heterotrimetallic Assemblies for Spin Control

The controlled arrangement of multiple spin centers in a single molecule is a key goal in the development of molecular magnets and materials for spintronics. Multidentate bridging ligands play a crucial role in positioning metal ions at specific distances and orientations, thereby controlling the magnetic exchange interactions between them. Heterotrimetallic complexes based on the tppb ligand have been synthesized, where two different metal ions are held in close proximity by the bridging ligand. researchgate.netrsc.orgbeilstein-journals.orgnih.gov These systems are of interest for studying long-range magnetic coupling and for the development of molecular switches.

The use of fluorinated ligands has been shown to be a viable strategy for influencing the spin state of metal complexes. rsc.orggoettingen-research-online.densf.govrsc.orgrsc.orgrsc.orgnih.gov The electronic effects of the fluorine atoms can modulate the ligand field strength around the metal ion, which in turn can favor a particular spin state. A phosphine-substituted derivative of this compound would be an ideal platform for the design of heterotrimetallic assemblies for spin control. The trifluoromethyl groups would provide a means to tune the electronic properties of the bridging ligand and, consequently, the magnetic interactions between the coordinated metal centers.

Following a comprehensive review of scientific literature and research databases, it has been determined that there is no available information regarding the application or potential of This compound in the fields of quantum computing and quantum memory.

Consequently, it is not possible to generate the requested article on the "" with a specific focus on "Potential in Quantum Computing and Quantum Memory Applications," as there is no factual basis for this topic in the current body of scientific knowledge.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1,2,4,5-tetrakis(trifluoromethyl)benzene and related poly(trifluoromethyl)benzenes is geared towards efficiency, safety, and environmental sustainability. Current methodologies often require harsh conditions and expensive reagents, prompting the search for greener alternatives.

Future research will likely focus on:

Catalytic C-H Trifluoromethylation: Direct, late-stage trifluoromethylation of aromatic C-H bonds using novel catalytic systems could provide a more atom-economical route. Advances in photoredox catalysis and transition-metal catalysis are paving the way for milder reaction conditions. acs.org

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound could lead to more efficient and safer industrial production.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic approaches for fluorination and trifluoromethylation could offer highly selective and environmentally benign synthetic pathways.

Green Solvents and Reagents: The replacement of traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids, coupled with the development of more sustainable trifluoromethylating agents, is a key area of future research. researchgate.net The development of novel methods to synthesize valuable fluorinated compounds is an ongoing area of research. sciencedaily.com

Exploration of Unprecedented Reactivity and Catalytic Transformations

The high density of electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring of this compound imparts unique reactivity that is yet to be fully explored.

A notable transformation is the direct hydrogenation of this compound to produce all-cis-1,2,4,5-tetrakis(trifluoromethyl)cyclohexane. nih.gov This reaction, achieved using a rhodium catalyst, is significant as it creates a cyclohexane (B81311) ring where all the bulky trifluoromethyl groups reside on one face, leading to a "Janus" molecule with distinct polar and nonpolar faces. nih.gov

Future explorations in reactivity could include:

Reductive Functionalization: Investigating the selective C-F bond activation and functionalization of the trifluoromethyl groups could lead to a diverse array of novel difluoro- and monofluoro-alkylated aromatic compounds. nih.gov

Nucleophilic Aromatic Substitution: Despite the deactivating effect of the CF3 groups, exploring reactions with potent nucleophiles could lead to novel substituted derivatives.

Transition Metal Complexation: The electron-poor aromatic ring could act as a unique ligand for transition metals, potentially leading to novel catalysts with unusual electronic properties and reactivity. Analogous compounds, such as 1,2,4,5-tetrakis(diphenylphosphino)benzene, have been used to create complex heterotrimetallic assemblies. nih.govacs.org

Host-Guest Chemistry: The unique electronic and steric properties of its hydrogenated cyclohexane derivative could be exploited in supramolecular chemistry and the design of novel host-guest systems. nih.gov

Advanced Characterization Techniques for Intricate Structural and Electronic Properties

A deep understanding of the structural and electronic properties of this compound is crucial for its application. Advanced characterization techniques, in combination with computational studies, are essential for elucidating these properties.

Spectroscopic and Crystallographic Data:

| Technique | Observation | Reference |

| X-ray Crystallography | The crystal structure of the hydrogenated derivative, all-cis-1,2,4,5-tetrakis(trifluoromethyl)cyclohexane, reveals a flattened chair conformation. | nih.gov |

| 19F NMR Spectroscopy | This is a key technique for characterizing fluorinated compounds, providing information on the chemical environment of each trifluoromethyl group. | nih.gov |

| Infrared Spectroscopy | The NIST WebBook provides reference IR spectral data for related compounds like 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene. | nist.gov |

Computational Insights:

Computational methods like Density Functional Theory (DFT) are invaluable for understanding the molecule's properties that are difficult to probe experimentally.

Electrostatic Potential: DFT calculations on all-cis-1,2,4,5-tetrakis(trifluoromethyl)cyclohexane show a large, diffuse negative density on the fluorine-rich face and a focused positive density on the hydrogen-rich face. nih.gov

Frontier Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic behavior. researchgate.netnih.gov

Vibrational Frequencies: Theoretical calculations of vibrational spectra can aid in the interpretation of experimental IR and Raman data. researchgate.net

Future research will likely involve more sophisticated computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, to gain a deeper understanding of the bonding and electronic structure. researchgate.net

Expansion into Novel Interdisciplinary Applications (e.g., sensing, catalysis)

The unique properties of this compound and its derivatives suggest potential applications in a variety of interdisciplinary fields.

Materials Science: The hydrogenated derivative, with its Janus-face structure, could be a building block for novel liquid crystals, polymers, and self-assembling materials. nih.gov Metal-organic frameworks (MOFs) have been synthesized using the carboxylated analogue, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062), indicating the potential for creating porous materials for gas storage or separation. rsc.orgnsf.gov

Catalysis: As a ligand, this compound could be used to tune the electronic properties of metal catalysts. The related ligand 1,2,4,5-tetrakis(tetramethylguanidino)benzene has been shown to be effective in constructing binuclear late transition-metal complexes for catalysis. researchgate.net Similarly, metal complexes with 1,2,4,5-benzenetetrathiolate have been synthesized and their redox properties studied. nih.gov

Sensing: The electron-deficient nature of the aromatic ring could be exploited in the design of chemical sensors. Upon interaction with an analyte, a change in the electronic properties of the molecule could be detected spectroscopically or electrochemically.

Integration of Machine Learning and AI in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of materials and molecule discovery, and these tools can be applied to accelerate research on this compound and its derivatives. acs.orgcaltech.edu

Potential Applications of AI and ML:

| Application Area | Description | Reference |

| Property Prediction | ML models can be trained on existing data for fluorinated compounds to predict the properties of novel derivatives of this compound, such as solubility, stability, and electronic characteristics. arxiv.orgrsc.org | |

| Generative Design | Generative AI models, like MatterGen, can design entirely new materials with desired properties, potentially leading to the discovery of novel applications for structures based on the this compound scaffold. microsoft.commaterialsfutures.org | |

| Synthesis Planning | AI tools can analyze vast reaction databases to propose novel and efficient synthetic routes, including more sustainable and "green" pathways. mdpi.com | |

| Accelerated Discovery | AI can guide high-throughput screening experiments, both computational and physical, to rapidly identify promising candidates for specific applications, such as in catalysis or materials science. materialsfutures.orgarxiv.org |

The integration of explainable AI will be crucial, not only for predicting properties but also for providing chemists with insights into the underlying structure-property relationships, thereby guiding rational design. arxiv.orgarxiv.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 1,2,4,5-tetrakis(trifluoromethyl)benzene?

- Methodology : Use and NMR to confirm the aromatic backbone and trifluoromethyl (-CF) substituents. The -CF groups exhibit distinct NMR signals (~-60 to -70 ppm). FT-IR spectroscopy can identify C-F stretching vibrations (1100–1250 cm). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity. For structural elucidation, single-crystal X-ray diffraction is recommended to resolve packing interactions influenced by -CF groups .

Q. How can researchers synthesize this compound derivatives for functionalization studies?

- Methodology : Start with 1,2,4,5-tetrakis(bromomethyl)benzene as a precursor. Replace bromine atoms via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Kumada or Suzuki reactions). For -CF introduction, use trifluoromethylation reagents like Ruppert–Prakash reagent (TMSCF) under copper or palladium catalysis. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization for high-purity products .

Q. What are the key physical properties (e.g., solubility, thermal stability) relevant to experimental handling?

- Methodology : The compound is highly hydrophobic; use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Differential scanning calorimetry (DSC) reveals a melting point >150°C (similar to bromomethyl analogs). Thermogravimetric analysis (TGA) under nitrogen shows decomposition above 300°C. Handle in inert atmospheres to avoid hydrolytic degradation of -CF groups .

Advanced Research Questions

Q. How do -CF substituents influence electronic and steric effects in catalytic applications?

- Methodology : The strong electron-withdrawing nature of -CF enhances electrophilicity at the benzene core, facilitating oxidative addition in Pd-catalyzed cross-coupling. Steric hindrance from -CF can be quantified via density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize ligand design. Experimentally, compare reaction yields with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

- Methodology : As a tetrahedral linker, its rigidity and -CF groups can stabilize porous architectures. Synthesize MOFs via solvothermal reactions with Zr or Ce nodes. Characterize porosity via BET surface area analysis and gas adsorption (e.g., CO). The -CF groups may enhance hydrophobicity, useful for gas separation or catalysis in humid environments .

Q. How can crystallographic data resolve intermolecular interactions in solid-state structures?

- Methodology : Single-crystal X-ray diffraction reveals C-F···π and F···F interactions dominating the packing. Compare with bromomethyl analogs (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene) to assess how halogen bonding vs. fluorophilic interactions affect lattice stability. Use Mercury software to quantify interaction distances and angles .

Q. What computational approaches predict reactivity in trifluoromethylated aromatic systems?

- Methodology : Perform DFT calculations (e.g., ωB97X-D/def2-TZVP) to map electrostatic potential surfaces, identifying electrophilic regions. Transition-state modeling (IRC analysis) predicts regioselectivity in substitution reactions. Compare HOMO-LUMO gaps with non-fluorinated analogs to evaluate electronic modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.